molecular formula C3H3F5N2 B1350235 pentafluoropropylamidine CAS No. 422-62-8

pentafluoropropylamidine

Cat. No.: B1350235
CAS No.: 422-62-8
M. Wt: 162.06 g/mol
InChI Key: UNRVJNUSAVOPFF-UHFFFAOYSA-N
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Description

Overview of Perfluorinated Amidine Chemistry in Advanced Materials Science

Perfluorinated compounds are of significant interest in materials science due to the unique properties conferred by fluorine atoms, such as high thermal stability, chemical inertness, and hydrophobicity. When incorporated into amidine structures, these properties are combined with the coordination capabilities and reactivity of the amidine group. This synergy has led to the exploration of perfluorinated amidines in various applications.

A notable area of research is their use as ligands in the formation of metal-organic complexes for Chemical Vapor Deposition (CVD) and Focused Electron Beam Induced Deposition (FEBID). fluorine1.rumdpi.com These techniques are crucial for creating thin films and nanostructures with tailored properties for electronics and other advanced applications. The volatility and thermal decomposition behavior of the metal complexes are critical parameters, and perfluorinated ligands like pentafluoropropylamidine play a key role in tuning these properties. fluorine1.rumdpi.com

For instance, research into new volatile perfluorinated amidine-carboxylate copper(II) complexes has shown them to be promising precursors for depositing copper films. fluorine1.rumdpi.com The thermal stability and vapor pressure of these complexes are enhanced by the fluorinated ligands, facilitating the transport of metal carriers in the gas phase. mdpi.com

Significance of this compound within the Scope of Fluorinated Nitrogenous Compounds

This compound, with the chemical formula C₃H₃F₅N₂, stands out among fluorinated nitrogenous compounds due to its dual functionality. google.com The amidine group provides a site for coordination with metal ions and can participate in various cyclization and condensation reactions. The pentafluoropropyl group, a bulky and highly electronegative substituent, significantly influences the electronic properties and reactivity of the molecule.

The introduction of perfluoroalkyl groups into organic molecules can dramatically alter their physical and chemical characteristics. cymitquimica.com In the case of this compound, the C₂F₅ group enhances the acidity of the N-H protons and influences the regioselectivity of its reactions. This makes it a valuable tool for synthetic chemists aiming to create complex molecules with specific properties.

Furthermore, this compound is classified as a per- and polyfluoroalkyl substance (PFAS), a group of compounds that are under scrutiny for their environmental persistence. habitablefuture.orgnefab.com Its solubility in solvents like dimethyl sulfoxide (B87167) (DMSO) has been noted. habitablefuture.org

Evolution of Research Trajectories Involving this compound and its Derivatives

Initial research involving this compound has largely focused on its role as a ligand in coordination chemistry, particularly for the development of volatile precursors for material deposition techniques. fluorine1.rumdpi.com Studies have detailed the synthesis and characterization of copper(II) complexes with this compound and perfluorinated carboxylates. fluorine1.rumdpi.com These studies have investigated the thermal decomposition of these complexes, revealing that they can be effectively used to deposit copper films. fluorine1.ru

More recently, the application of this compound has expanded into the synthesis of complex heterocyclic compounds. Patents reveal its use as a key reactant in the creation of novel halogen-substituted pyrazole (B372694) derivatives intended for use as pesticides. google.com In these syntheses, the amidine functionality of this compound reacts with other organic molecules to form the core heterocyclic structure. google.com This demonstrates a shift towards leveraging the reactivity of the amidine group for the construction of biologically active molecules.

The evolution of research suggests a growing appreciation for this compound as a versatile building block. Future research is likely to further explore its utility in the synthesis of new pharmaceuticals, agrochemicals, and advanced materials, capitalizing on the unique combination of its fluorinated tail and reactive amidine head.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 422-62-8 google.com
Molecular Formula C₃H₃F₅N₂ google.com
Molecular Weight 162.06 g/mol google.com
Melting Point 49-50 °C fluorine1.ru
Appearance Solid mdpi.com

Table 2: Research Applications and Derivatives of this compound

Application AreaDerivative/Complex SynthesizedResearch FocusSource
Materials Science (CVD/FEBID) [Cu₂(NH₂(NH=)CC₂F₅)₂(µ-O₂CC₂F₅)₄]Precursor for copper film deposition fluorine1.ru
Agrochemicals Halogen-substituted pyrazole derivativesSynthesis of novel pesticides google.com
Coordination Chemistry Various perfluorinated amidine-carboxylate copper(II) complexesStudy of volatile metal complexes fluorine1.rumdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,3-pentafluoropropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F5N2/c4-2(5,1(9)10)3(6,7)8/h(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRVJNUSAVOPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(C(C(F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394964
Record name Pentafluoropropylamidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-62-8
Record name 2,2,3,3,3-Pentafluoropropanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluoropropylamidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pentafluoropropylamidine and Its Complexes

Precursor Synthesis and Reagents for Pentafluoropropylamidine Production

The synthesis of this compound, like other perfluorinated amidines, fundamentally relies on the availability of suitable perfluoroalkyl precursors. The primary precursor for the synthesis of this compound is heptafluorobutyronitrile (B1329307) (CF3CF2CF2CN). This nitrile is the starting point for the introduction of the amidine functionality. Other key reagents include a source of ammonia (B1221849) or amines and typically an alcohol and a strong acid for conventional routes.

The synthesis of the heptafluorobutyronitrile precursor itself can be achieved through various fluorination techniques, starting from corresponding hydrocarbon-based nitriles or other functional groups. The stability of the perfluoroalkyl group is a key consideration in the design of synthetic pathways.

Conventional Synthesis Routes for this compound

While specific literature detailing the synthesis of this compound is not abundant, its production can be understood through established methods for synthesizing perfluoroalkyl amidines. The most common conventional method is the Pinner reaction. wikipedia.orgnrochemistry.comorganic-chemistry.orgjk-sci.com This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgjk-sci.com This intermediate is then treated with ammonia to yield the desired amidine. wikipedia.orgnrochemistry.com

The key steps in the Pinner reaction for the synthesis of a perfluoroalkyl amidine are:

Formation of the Pinner Salt: The perfluoroalkyl nitrile, in this case, heptafluorobutyronitrile, is reacted with an alcohol (e.g., ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride gas. nrochemistry.com This forms the corresponding perfluoroalkyl imino ester hydrochloride.

Ammonolysis: The Pinner salt is then reacted with ammonia to replace the alkoxy group with an amino group, forming the perfluoroalkylamidine hydrochloride. Subsequent neutralization yields the free amidine.

Perfluoroalkyl nitriles are generally electron-poor, which makes them good electrophiles and thus suitable substrates for the Pinner reaction under acidic conditions. wikipedia.org Temperature control is important as the intermediate Pinner salts can be thermally unstable. jk-sci.com

Exploration of Novel Synthetic Pathways for Perfluorinated Amidines

Recent research has focused on developing more efficient and milder methods for the synthesis of fluorinated compounds, including amidines. One novel approach involves a transition-metal-free method for the synthesis of perfluoroalkylated pyrimidines from perfluoroalkyl alkynes and amidines. rsc.org This methodology proceeds through a sequence of hydroamination, defluorination, and annulation. rsc.org While this method produces a more complex heterocyclic system, it demonstrates a novel pathway for the reaction of amidines with perfluorinated substrates.

Another area of exploration is the direct N-perfluoroalkylation of various substrates. acs.orgnih.gov While not a direct synthesis of perfluorinated amidines, these methods highlight the ongoing efforts to form C-N bonds with perfluoroalkyl groups, which could potentially be adapted for amidine synthesis in the future.

A recently developed one-pot, tandem multi-component reaction based on an amine-thiol-acrylate conjugation has been used for the synthesis of amidine-incorporated degradable lipids for mRNA delivery. nih.gov This highlights the development of novel, efficient methods for creating molecules containing the amidine functional group.

Complexation Strategies with this compound as a Ligand

Perfluorinated amidines can act as ligands in coordination chemistry, forming complexes with various metal ions. The electron-withdrawing nature of the perfluoroalkyl group influences the electronic properties of the amidine and, consequently, the resulting metal complexes.

Synthesis of Copper(II) Complexes Incorporating this compound

While specific examples of copper(II) complexes with this compound are not detailed in the literature, the synthesis of copper(II) complexes with the structurally similar pentafluoroethylamidine has been reported. These complexes have the general formula [Cu2(NH2(NH=)CC2F5)2(µ–O2CRF)4], where RF can be CF3, C2F5, C3F7, or C4F9.

The synthesis is typically carried out under an inert atmosphere using Schlenk line techniques. The general procedure involves the reaction of a copper(II) perfluorinated carboxylate with the perfluorinated amidine. The amidine acts as a secondary ligand in the axial position of a dinuclear copper(II) carboxylate structure.

Reactants Product Synthesis Conditions
Copper(II) perfluorinated carboxylate[Cu2(NH2(NH=)CC2F5)2(µ–O2CRF)4]Inert atmosphere (Argon)
Pentafluoroethylamidine (AMDH)Schlenk glassware, glove box

Synthesis of Nickel(II) Complexes Incorporating this compound

Similar to copper(II) complexes, the synthesis of nickel(II) complexes with perfluorinated amidines has been reported, specifically with trifluoromethyl and pentafluoroethyl groups. These amidine-carboxylate complexes have the general formula [Ni2(NH2(NH)CRf)2(μ-O2CRf)4] where Rf = CF3 or C2F5.

The synthesis can be achieved through both conventional solution-based methods and mechanochemical approaches. The conventional synthesis involves reacting a nickel(II) salt with the perfluorinated amidine and a corresponding perfluorinated carboxylic acid in a suitable solvent.

Reactants Product Synthesis Conditions
Nickel(II) salt[Ni2(NH2(NH)CRf)2(μ-O2CRf)4]Conventional or mechanochemical
Perfluorinated amidineInert atmosphere
Perfluorinated carboxylic acid

Mechanochemical Approaches to Amidine-Carboxylate Complex Synthesis

Mechanochemistry, which involves chemical transformations induced by mechanical energy such as grinding or milling, has emerged as a sustainable and efficient method for synthesis. This approach is often performed in the solid state, reducing or eliminating the need for solvents.

The mechanochemical synthesis of nickel(II) amidine-carboxylate complexes has been demonstrated. This "green" synthesis route offers an alternative to traditional solution-based methods. The process typically involves the ball-milling of the nickel(II) precursor with the amidine and the corresponding carboxylate. This method can lead to high yields and can sometimes produce different polymorphs or crystal structures compared to solution-based methods.

Investigation of Coordination Modes in Metal Complexes with this compound

The coordination behavior of this compound in metal complexes has been a subject of detailed investigation, particularly focusing on identifying the specific donor atom that binds to the metal center. Amidines, as a class of ligands, offer two potential nitrogen donor sites: the amino (-NH₂) nitrogen and the imino (=NH) nitrogen. The determination of the preferred coordination mode is crucial for understanding the structure, stability, and reactivity of the resulting metal complexes.

In a study involving newly synthesized copper(II) complexes with the general formula [Cu₂(NH₂(NH=)CC₂F₅)₂(µ–O₂CRF)₄], where RF represents various perfluorinated alkyl groups (CF₃, C₂F₅, C₃F₇, C₄F₉), a combination of spectroscopic analysis and theoretical calculations was employed to elucidate the coordination of the this compound ligand nih.gov.

Research Findings from Computational and Spectroscopic Studies

Density-functional theory (DFT) calculations were instrumental in determining the most stable coordination geometry for these complexes nih.gov. For the model complex [Cu₂(NH₂(NH=)CC₂F₅)₂(µ–O₂CCF₃)₄], two primary coordination modes were considered:

Coordination through the imino (=NH) nitrogen atom.

Coordination through the amino (–NH₂) nitrogen atom.

The computational results unequivocally demonstrated that the structure in which the this compound ligand binds to the copper(II) center via the imino (=NH) group is the lower energy, and therefore more stable, conformation nih.gov.

The table below summarizes the key findings from the investigation into the coordination modes of this compound in these copper(II) complexes.

| Infrared (IR) Spectroscopy | A slight shift was observed in the asymmetric stretching band of the –NH₂ group in the complex compared to the free ligand nih.gov. | The experimental spectrum is consistent with the calculated spectrum for a complex with coordination through the =NH group, indicating the –NH₂ group is not the binding site nih.gov. |

Spectroscopic and Computational Characterization of Pentafluoropropylamidine Complexes

Advanced Spectroscopic Techniques for Structural Elucidation

Infrared Spectroscopy (IR) Analysis of Vibrational Modes and Coordination Shifts

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules and understanding the coordination environment of ligands in metal complexes. In the study of pentafluoropropylamidine (AMDH) complexes with copper(II) carboxylates of the general formula [Cu₂(AMDH)₂(µ–O₂CR_F)₄], where R_F = CF₃, C₂F₅, C₃F₇, C₄F₉, IR spectroscopy provides key insights into the binding of the amidine ligand to the copper center. nih.gov

The IR spectra of these complexes exhibit characteristic bands for the asymmetric and symmetric stretching vibrations of the carboxylate groups. nih.gov The calculated difference between the asymmetric (ν_asCOO) and symmetric (ν_sCOO) stretching frequencies (Δν) is used to infer the coordination mode of the carboxylate ligand. For the complex [Cu₂(AMDH)₂(µ-O₂CCF₃)₄], the Δν value of 206 cm⁻¹ is close to that of sodium trifluoroacetate (223 cm⁻¹), suggesting a bridging coordination mode for the carboxylate ligand. nih.gov

Key vibrational bands of the this compound ligand, including the C=N stretching, =NH stretching, NH₂ deformation, and N=C–N stretching vibrations, are observed in the spectra of the complexes. The coordination of the amidine ligand to the copper center results in noticeable shifts in these vibrational frequencies compared to the free ligand. These coordination shifts, detailed in the table below, provide evidence of the ligand's interaction with the metal ion. nih.gov

Theoretical IR spectra calculated using Density Functional Theory (DFT) help to confirm the assignment of experimental bands and to distinguish between possible coordination modes of the amidine ligand (i.e., through the =NH or –NH₂ group). For instance, in the case of [Cu₂(AMDH)₂(µ-O₂CCF₃)₄], the theoretical spectra indicate that coordination through the =NH group results in only a slight shift of the asymmetric stretching band of the –NH₂ group, which is consistent with experimental observations. nih.gov Conversely, coordination via the –NH₂ group would be expected to cause a significant shift to lower wavenumbers for the NH₂ asymmetric stretching vibrations. semanticscholar.org

Table 1: Experimental and Theoretical IR Vibrational Frequencies (cm⁻¹) and Coordination Shifts for this compound (AMDH) and its Copper(II) Carboxylate Complexes. nih.gov

Vibrational Mode Free AMDH (Experimental) [Cu₂(AMDH)₂(µ-O₂CCF₃)₄] (Experimental) Coordination Shift (Experimental) [Cu₂(AMDH)₂(µ-O₂CCF₃)₄] (Theoretical, =NH bonded) [Cu₂(AMDH)₂(µ-O₂CC₂F₅)₄] (Theoretical, =NH bonded)
ν_as(NH₂) 3519 3519 0 3722, 3700 3716
ν_s(NH₂) 3380 3380 0 3591 3591
ν(=NH) 3009 3081-3240 72-231 3540 3563
ν(C=N) 1703 1703-1710 0-7 - -
δ(NH₂) 1597 1601-1608 4-11 1623 -

Data extracted from a study on new volatile perfluorinated amidine–carboxylate copper(II) complexes. nih.gov

Electron Ionization Mass Spectrometry (EI MS) for Compositional Confirmation and Fragmentation Studies

Electron Ionization Mass Spectrometry (EI MS) is a valuable technique for confirming the composition of volatile compounds and for studying their fragmentation patterns, which can provide structural information. For the volatile copper(II) complexes of this compound, EI MS has been used to identify the species present in the gas phase. nih.gov

The EI mass spectrum of the complex [Cu₂(AMDH)₂(µ-O₂CCF₃)₄] reveals several key fragments. The presence of the molecular ion of the free amidine ligand, [AMDH]⁺˙ (m/z 162), confirms its presence in the complex. Other significant fragments include [Cu(AMDH)]⁺ (m/z 225), which represents the copper ion complexed with a single amidine ligand, and [Cu(AMDH)₂]⁺ (m/z 387), corresponding to a copper ion with two amidine ligands. nih.gov

Fragments related to the dinuclear copper core are also observed, such as [Cu₂(O₂CCF₃)]⁺ (m/z 239) and [Cu₂(AMD)₂]⁺ (m/z 448). A high-mass fragment, [Cu₂(AMDH)₂(O₂CCF₃)₃]⁺ (m/z 789), is also detected, which corresponds to the dinuclear complex having lost one trifluoroacetate ligand. These fragmentation patterns are crucial for confirming the dinuclear nature of the complex and the presence of both the amidine and carboxylate ligands. nih.gov

Table 2: Key Fragments Observed in the Electron Ionization Mass Spectrum of [Cu₂(AMDH)₂(µ-O₂CCF₃)₄]. nih.gov

m/z Fragment Relative Intensity (%)
162 [AMDH]⁺˙ 36
225 [Cu(AMDH)]⁺ 100
239 [Cu₂(O₂CCF₃)]⁺ 27
387 [Cu(AMDH)₂]⁺ 71
448 [Cu₂(AMD)₂]⁺ 29

Data obtained at an ionization temperature of 396 K. nih.gov

Variable Temperature Infrared Spectroscopy (VT IR) for Gas-Phase Behavior Studies

Variable Temperature Infrared (VT IR) spectroscopy is a specialized technique used to study the composition and behavior of species in the gas phase as a function of temperature. This method is particularly useful for analyzing the volatility and thermal stability of precursor compounds for techniques like Chemical Vapor Deposition (CVD).

For the this compound-copper(II) carboxylate complexes, VT IR studies have been conducted to identify the volatile species that are transported into the gas phase upon heating. The VT IR spectra of [Cu₂(AMDH)₂(µ-O₂CC₂F₅)₄] show that in the temperature range of 353–533 K, the gas phase contains species such as the free this compound ligand (AMDH), perfluorinated carboxylic acid (C₂F₅COOH), and a copper-containing species, likely a copper amidinate complex. semanticscholar.org The presence of these species in the gas phase is crucial for understanding the decomposition pathways of the precursor and the subsequent deposition of materials.

Application of Single Crystal X-ray Diffraction for Related Fluorinated Amidine Compounds

For instance, the crystal structures of various metal complexes with fluorinated amidinate ligands have been elucidated, revealing details about the coordination of the amidine to the metal center. These studies often show that the amidine ligand can adopt different coordination modes, and the presence of fluorine atoms can influence the crystal packing through non-covalent interactions. The structural data from these related compounds serve as valuable models for understanding the likely coordination geometry and intermolecular interactions in this compound complexes.

Density Functional Theory (DFT) Calculations for Molecular Architecture and Electronic Structure

Geometry Optimization and Conformational Analysis of this compound Complexes

Density Functional Theory (DFT) calculations are a powerful computational tool for investigating the molecular and electronic structures of chemical compounds. For the this compound-copper(II) carboxylate complexes, DFT calculations have been employed to optimize the geometry and to determine the most stable conformation. nih.gov

For the complex [Cu₂(AMDH)₂(µ–O₂CCF₃)₄], geometry optimization calculations were performed to compare the energies of two possible structures: one where the amidine ligand coordinates to the copper center through the =NH group and another where it coordinates through the –NH₂ group. The calculations revealed that the structure with the amidine ligand bonded via the =NH group is the lower energy and, therefore, more stable conformation. nih.gov

The optimized geometry of the [Cu₂(AMDH)₂(µ–O₂CCF₃)₄] complex with =NH coordination shows that one of the amidine groups is oriented perpendicular to the copper-copper axis, while the other is parallel. This type of detailed structural information, derived from DFT calculations, is invaluable for interpreting spectroscopic data and understanding the reactivity of these complexes. nih.gov These theoretical models provide a molecular-level picture of the complex's architecture that complements the experimental findings.

Theoretical Infrared Spectrum Computations and Band Assignment

Computational methods, specifically DFT, have been instrumental in elucidating the vibrational characteristics of this compound complexes. For a dinuclear copper(II) complex, [Cu2(NH2(NH=)CC2F5)2(µ–O2CCF3)4], infrared spectroscopy was a key characterization technique. nih.gov The experimental spectrum revealed a multitude of bands corresponding to the vibrational modes of the coordinated this compound and trifluoroacetate ligands. nih.gov

To aid in the assignment of these experimental bands, DFT calculations were performed. These theoretical computations provide a predicted infrared spectrum, where the vibrational frequencies and corresponding atomic motions can be analyzed. This allows for a more confident assignment of the absorption bands observed in the experimental spectrum to specific molecular vibrations, such as N-H stretches, C=N stretches, and C-F stretches within the this compound ligand.

Table 1: Selected Experimental Infrared Bands for a this compound-Copper(II) Complex nih.gov

Wavenumber (cm⁻¹)Description
3519, 3380, 3323N-H stretching vibrations
1703, 1670, 1649C=O and C=N stretching vibrations
1189, 1141C-F stretching vibrations

Note: This table is based on the reported experimental data and assignments are guided by general spectroscopic principles and theoretical calculations.

Investigation of Coordination Bond Energetics and Stability

The stability and preferred coordination mode of this compound in its metal complexes have been investigated using DFT calculations. For the copper(II) complex [Cu2(AMDH)2(µ–O2CCF3)4] (where AMDH is this compound), two possible coordination modes of the amidine ligand were considered: coordination through the imine (=NH) nitrogen or the amine (–NH2) nitrogen. nih.gov

Elucidation of Electron Beam Interaction Mechanisms through DFT

The interaction of this compound complexes with electron beams has been explored, revealing potential applications in focused electron beam induced deposition (FEBID). The study of [Cu2(NH2(NH=)CC2F5)2(µ–O2CC2F5)4] under a transmission electron microscope (200 keV) showed that the electron beam induced the complete removal of the ligands, resulting in the formation of copper(II) fluoride (B91410). nih.gov

Under the less energetic beam of a scanning electron microscope (20 keV), the fragmentation was not complete. nih.gov DFT calculations can provide insight into the bond dissociation energies within the complex, helping to rationalize these experimental observations. The theoretical calculations can elucidate the relative strengths of the different coordination bonds, such as the Cu-O and Cu-N bonds. The experimental finding that the Cu-O bond is more susceptible to cleavage by the electron beam than the Cu-N bond can be correlated with the calculated bond energies from DFT. nih.gov This theoretical understanding of the electron beam-induced decomposition pathways is vital for the rational design of precursor molecules for nanostructure fabrication.

Volatile Species Generation and Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) of Pentafluoropropylamidine-Derived Complexes

Thermogravimetric analysis (TGA) is a fundamental technique used to evaluate the thermal stability and volatility of this compound-derived complexes. By monitoring the mass of a sample as a function of temperature, TGA provides insights into decomposition processes and the potential for the complex to transition into the gaseous phase.

Analysis of Decomposition Processes and Volatility Profiles

Studies on copper(II) complexes incorporating a this compound ligand alongside perfluorinated carboxylates reveal multi-step decomposition processes. For instance, the thermal decomposition of compounds with the general formula [Cu₂{NH₂(NH=)CC₂F₅}₂{O₂CR_F}₄] (where R_F = CF₃, C₂F₅, C₃F₇, C₄F₉) often exhibits overlapping degradation steps, as indicated by their derivative thermogravimetric (DTG) curves nih.gov. The presence of fluorinated ligands is known to enhance thermal stability and vapor pressure nih.gov.

The volatility of these complexes is a key characteristic for their application as CVD precursors. TGA can indicate the temperature range at which a compound vaporizes, which is a critical parameter for controlling the deposition process. For many metal amidinate complexes, vaporization occurs cleanly in a single step with low residual mass, suggesting good thermal stability during the transition to the gas phase harvard.edu.

Table 1: Thermal Decomposition Data for Selected Copper(II) Complexes with this compound and Perfluorinated Carboxylates

CompoundDecomposition StagesOnset Temperature (°C)Final Residue (%)
[Cu₂{NH₂(NH=)CC₂F₅}₂{µ–O₂CCF₃}₄]2~150~20
[Cu₂{NH₂(NH=)CC₂F₅}₂{µ–O₂CC₂F₅}₄]Multiple overlapping~160~18
[Cu₂{NH₂(NH=)CC₂F₅}₂{µ–O₂CC₃F₇}₄]Multiple overlapping~170~15
[Cu₂{NH₂(NH=)CC₂F₅}₂{µ–O₂CC₄F₉}₄]Multiple overlapping~180~13
Data synthesized from textual descriptions in the cited source. nih.gov

Investigation of Metal Transfer to the Gaseous Phase

A crucial aspect of using these complexes as precursors is the efficient transfer of the metal to the gaseous phase. TGA studies have demonstrated that for certain copper(II) complexes with this compound, metal transfer to the gaseous phase occurs even at atmospheric pressure nih.gov. This indicates that the complexes are sufficiently volatile to be transported to a substrate in a CVD process.

Mass spectrometry coupled with thermal analysis provides direct evidence of the species present in the gas phase. For copper(II) this compound-carboxylate complexes, fragments containing the metal and the amidinate ligand, such as [Cu(AMDH)₂]⁺ and [Cu₂(AMD)₂]⁺, are observed at relatively low temperatures (313–371 K) nih.gov. This suggests that the metal-amidine bond is strong and that these fragments are key volatile species. The observation of such species confirms that the amidinate ligand plays a crucial role in transporting the metal into the vapor phase.

Sublimation Studies and Gas-Phase Transport Characteristics

Sublimation is a common technique for purifying volatile solid compounds and is a direct measure of their ability to transition into the gas phase. For metal amidinate complexes, sublimation temperatures are typically well below their decomposition temperatures, which is a desirable property for CVD precursors nih.gov. For example, various transition metal amidinates sublime at temperatures between 35 °C and 80 °C at reduced pressure (40-70 mTorr) harvard.edu.

The gas-phase transport characteristics are influenced by the nature of the ligands. Fluorination of the ligands generally increases volatility nih.govrsc.org. In the case of this compound complexes, the perfluoroalkyl groups contribute to weaker intermolecular interactions in the solid state, facilitating the transition to the gas phase.

Electron ionization mass spectrometry (EI-MS) studies on the vapor of heated copper(II) this compound-carboxylate complexes reveal the presence of various metal-containing ions. The relative intensity of these ions changes with temperature, providing a picture of the gas-phase composition.

Table 2: Major Gas-Phase Species Observed by EI-MS for a Copper(II) this compound-Carboxylate Complex at Different Temperatures

Temperature (K)Major Copper-Containing FragmentsRelative Intensity (%)
393[Cu(AMDH)]⁺100
393[Cu(AMDH)₂]⁺71
396[Cu₂(AMD)₂]⁺29
505-550[Cu₂(O₂CR_F)₂]⁺18-96
428-538[Cu₂(O₂CR_F)]⁺50-75
505-550[Cu₂F]⁺13-97
AMDH refers to the neutral this compound ligand, and AMD refers to the deprotonated amidinate form. Data is for the [Cu₂{NH₂(NH=)CC₂F₅}₂{µ–O₂CCF₃}₄] complex and is illustrative of the types of species observed. nih.gov

The data suggests that at lower temperatures, species containing the amidinate ligand are more dominant in the gas phase, while at higher temperatures, fragments with the carboxylate ligand become more prominent nih.gov. This indicates that the amidinate ligand is more effective at carrying the metal into the vapor phase at lower temperatures.

Mechanistic Insights into Thermal Decomposition under Reduced Pressure

Under reduced pressure, the thermal decomposition mechanism of this compound-derived complexes can be elucidated by analyzing the fragments detected by mass spectrometry. The appearance of ions such as [AMDH]⁺ suggests the simple sublimation of the neutral ligand. However, the presence of a variety of other fragments points to more complex decomposition pathways.

For the copper(II) this compound-carboxylate system, the detection of carbodiimide (B86325) fragments, [HN=C=NH]⁺, suggests a decomposition pathway involving the detachment of carbodiimide nih.gov. Another proposed mechanism is the release of the intact amidine ligand. The presence of carboxylic acid fragments, [CO₂H]⁺, indicates that the amidine may be deprotonated by the carboxylate, leading to the formation of the amidinate and a carboxylic acid nih.gov.

The formation of copper fluoride (B91410) fragments, such as [Cu₂F]⁺, at higher temperatures points towards the decomposition of the perfluorinated ligands and the formation of metal fluoride species nih.gov. This is a critical consideration for CVD applications, as it can influence the composition of the final deposited film. The strength of the Cu-N bond appears to be significant, as evidenced by the observation of numerous copper-amidinato fragments in the gas phase nih.gov. This robustness is a desirable trait for a CVD precursor, as it helps to ensure the transport of the metal to the substrate.

Applications of Pentafluoropropylamidine in Vapor Deposition Techniques

Chemical Vapor Deposition (CVD) Precursors

Chemical Vapor Deposition is a process where a substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to produce the desired deposit. The selection of an appropriate precursor is critical to the success of the CVD process, influencing factors such as deposition rate, film purity, and microstructure.

Deposition of Copper Films using Pentafluoropropylamidine Complexes

Recent research has demonstrated the utility of copper(II) complexes incorporating this compound as effective precursors for the CVD of copper films. Specifically, dinuclear copper(II) carboxylate complexes with the general formula [Cu₂(NH₂(NH=)CC₂F₅)₂(µ–O₂CRF)₄], where RF represents a perfluorinated alkyl group, have been synthesized and investigated. These compounds have shown promise as sources of metal carriers in the gas phase.

Two particular complexes, [Cu₂(NH₂(NH=)CC₂F₅)₂(µ–O₂CC₂F₅)₄] and [Cu₂(NH₂(NH=)CC₂F₅)₂(µ–O₂CC₃F₇)₄], have been successfully employed as precursors in a horizontal hot-wall CVD reactor to deposit copper films on Si(111) substrates in an argon atmosphere. A key advantage of this process is the ability to deposit pure copper films without the need for a reducing gas like hydrogen.

Table 1: Deposition Parameters for Copper Films using this compound Complexes

Precursor Complex Evaporation Temperature (Tᵥ) Decomposition Temperature (Tᴅ) Substrate Atmosphere
[Cu₂(NH₂(NH=)CC₂F₅)₂(µ–O₂CC₂F₅)₄] 393 K 573–633 K Si(111) Argon
[Cu₂(NH₂(NH=)CC₂F₅)₂(µ–O₂CC₃F₇)₄] 453 K 573–633 K Si(111) Argon

Deposition of Nickel-based Materials using this compound Complexes

Based on currently available scientific literature, there is no specific information on the use of this compound complexes for the deposition of nickel-based materials via Chemical Vapor Deposition. Research in the field of nickel CVD has predominantly focused on other classes of precursors, such as nickel(II) aminoalkoxides, nickel pyrrolide complexes, and nickel dichalcogenoimidodiphosphinates.

Optimization of Deposition Parameters (Evaporation and Decomposition Temperatures)

The optimization of deposition parameters is crucial for controlling the quality and properties of the deposited films. For the deposition of copper films using this compound complexes, specific evaporation and decomposition temperatures have been identified.

For the precursor [Cu₂(NH₂(NH=)CC₂F₅)₂(µ–O₂CC₂F₅)₄], an evaporation temperature of 393 K was utilized, while for [Cu₂(NH₂(NH=)CC₂F₅)₂(µ–O₂CC₃F₇)₄], a higher evaporation temperature of 453 K was required. For both precursors, the optimal decomposition temperature range for depositing copper films was found to be between 573 K and 633 K. Thermal analysis has shown that these compounds can transfer copper to the gaseous phase even at atmospheric pressure.

As there is no available research on the use of this compound complexes for nickel deposition, optimization parameters for such a process cannot be provided.

Development of Ni-TiO₂ Photocatalytic Materials from this compound Precursors

There is currently no scientific literature available that describes the use of this compound precursors for the development of Ni-TiO₂ photocatalytic materials. The synthesis of Ni-doped TiO₂ materials for photocatalysis typically involves methods such as sol-gel, co-precipitation, and impregnation, using precursors like titanium tetrachloride, titanium isopropoxide, and various nickel salts.

Focused Electron Beam Induced Deposition (FEBID) Precursors

Focused Electron Beam Induced Deposition is a direct-write nanofabrication technique that uses a focused beam of high-energy electrons to decompose a surface-adsorbed precursor, leading to the localized deposition of material.

Investigation of Ligand Dissociation under Electron Beam Irradiation

The interaction of this compound-containing precursors with an electron beam has been investigated to understand their suitability for FEBID. Studies on the complex [Cu₂(NH₂(NH=)CC₂F₅)₂(µ–O₂CC₂F₅)₄] have provided insights into the ligand dissociation process under electron beam irradiation.

Microscopic observations revealed that under the conditions of transmission electron microscopy (TEM) at 200 keV, the ligands are completely lost, and the final product is copper(II) fluoride (B91410). In contrast, the lower energy of a scanning electron microscope (SEM) beam (20 keV) was insufficient to break all the coordination bonds. These findings suggest that the Cu-O bond is more susceptible to cleavage by the electron beam than the Cu-N bond.

Table 2: Ligand Dissociation of a this compound Complex under Electron Beam Irradiation

Technique Electron Beam Energy Observation
Transmission Electron Microscopy (TEM) 200 keV Complete loss of ligands, formation of copper(II) fluoride.
Scanning Electron Microscopy (SEM) 20 keV Incomplete dissociation of coordination bonds.

Analysis of Final Product Composition (e.g., Copper(II) Fluoride)

In the context of vapor deposition, the composition of the final deposited material is of paramount importance. Studies involving copper(II) complexes containing this compound ligands, specifically [Cu₂(NH₂(NH=)CC₂F₅)₂(µ–O₂CC₂F₅)₄], have shown that the final product's composition is highly dependent on the deposition conditions, particularly the energy source used for decomposition.

When this complex is subjected to a high-energy electron beam (200 keV) under transmission electron microscopy (TEM) analysis conditions, the ligands are completely stripped away. nih.govresearchgate.net The resulting deposit is composed of copper(II) fluoride (CuF₂). nih.govresearchgate.net This transformation indicates a complete breakdown of the precursor molecule, where the fluorine atoms from the perfluorinated ligands react with the copper centers.

The table below summarizes the final product composition under high-energy electron beam irradiation.

Precursor ComplexEnergy SourceFinal Product Composition
[Cu₂(NH₂(NH=)CC₂F₅)₂(µ–O₂CC₂F₅)₄]200 keV Electron Beam (TEM)Copper(II) Fluoride (CuF₂)

Influence of Electron Beam Energy on Coordination Bond Stability

The stability of the coordination bonds within the this compound-containing precursor is directly influenced by the energy of the electron beam used in deposition processes like Focused Electron Beam Induced Deposition (FEBID). Research demonstrates a clear energy-dependent fragmentation of the precursor molecule. nih.govresearchgate.net

At a high electron beam energy of 200 keV, as used in TEM, the energy is sufficient to break all coordination bonds within the [Cu₂(NH₂(NH=)CC₂F₅)₂(µ–O₂CC₂F₅)₄] complex, leading to the complete loss of the ligands and the formation of copper(II) fluoride. nih.govresearchgate.net

In contrast, a lower electron beam energy of 20 keV, typical for scanning electron microscopy (SEM), proves insufficient to cause a complete breakdown of the precursor. nih.govresearchgate.net Under these conditions, not all coordination bonds are severed. It has been observed that the Cu-O bond is more susceptible to cleavage by the electron beam than the Cu-N bond, indicating a selective dissociation process at lower energies. nih.govresearchgate.net

This differential stability is crucial for controlling the composition of the deposited material in direct-write nanolithography techniques.

Electron Beam EnergyPrecursor ComplexEffect on Coordination Bonds
200 keV[Cu₂(NH₂(NH=)CC₂F₅)₂(µ–O₂CC₂F₅)₄]Complete loss of ligands; all coordination bonds broken. nih.govresearchgate.net
20 keV[Cu₂(NH₂(NH=)CC₂F₅)₂(µ–O₂CC₂F₅)₄]Insufficient to break all bonds; Cu-O bond is more sensitive to cleavage than the Cu-N bond. nih.govresearchgate.net

Focused Ion Beam Induced Deposition (FIBID) Precursor Considerations

Focused Ion Beam Induced Deposition (FIBID) is a technique used for the site-specific deposition of materials, where a focused ion beam decomposes a precursor gas adsorbed on a substrate. globalsino.com While research on this compound has directly focused on FEBID, the principles for precursor selection are highly relevant to FIBID. nih.gov

Key considerations for a FIBID precursor include:

Volatility: The precursor must have sufficient vapor pressure to be delivered into the vacuum chamber via a gas injection system. The fluorinated nature of this compound and associated carboxylate ligands in copper complexes enhances their volatility. nih.gov

Adsorption: The precursor molecules must adsorb onto the substrate surface where the ion beam is directed. globalsino.com

Decomposition: The adsorbed precursor must efficiently decompose under the focused ion beam, leaving a non-volatile deposit while the volatile byproducts are pumped away. globalsino.comwikipedia.org The energy from the ion beam (typically Ga⁺) and the secondary electrons it generates drives this decomposition. wikipedia.org

The studies on copper complexes with this compound ligands show they are viable sources of metal carriers in the gas phase, a fundamental requirement for both FEBID and FIBID. nih.govresearchgate.net Their demonstrated decomposition under an electron beam suggests a similar, if not more efficient, decomposition would occur under the more destructive impact of a focused ion beam.

Reactivity and Derivatization of Pentafluoropropylamidine

Reactions of Pentafluoropropylamidine with Metal Carboxylates

This compound (C₂F₅C(=NH)NH₂), abbreviated as AMDH, reacts with perfluorinated copper(II) carboxylates in an acetonitrile (B52724) environment to form dinuclear copper(II) complexes. These reactions yield compounds with the general formula [Cu₂(AMDH)₂(µ–O₂CR_F)₄], where R_F represents a perfluoroalkyl group such as CF₃, C₂F₅, C₃F₇, or C₄F₉ nih.gov. In these "paddle wheel" structures, the two copper(II) centers are bridged by four perfluorinated carboxylate ligands, and each copper atom is axially coordinated to a this compound molecule nih.gov.

The synthesis of these complexes is achieved through the mechanochemical reaction of N,N'-diarylformamidine ligands with copper(II) acetate, which also results in paddle wheel complexes where the N-coordinated ligand in the axial position remains protonated nih.gov. The introduction of the perfluorinated amidine was investigated to understand its effect on the volatility and thermal stability of the resulting copper(II) complexes, which are of interest as precursors for chemical vapor deposition (CVD) and focused electron beam induced deposition (FEBID) methods nih.gov.

The composition and structure of these novel copper(II) complexes have been confirmed using infrared spectroscopy, mass spectrometry with electron ionization (EI MS), and density-functional theory (DFT) calculations nih.gov. Thermal analysis (TGA), EI MS, and variable temperature infrared spectroscopy (VT IR) have been employed to study the volatility of these compounds nih.gov.

Synthesized Copper(II) Complexes with this compound
Compound FormulaPerfluoroalkyl Group (R_F)
[Cu₂(C₂F₅C(=NH)NH₂)₂(µ–O₂CCF₃)₄]CF₃
[Cu₂(C₂F₅C(=NH)NH₂)₂(µ–O₂CC₂F₅)₄]C₂F₅
[Cu₂(C₂F₅C(=NH)NH₂)₂(µ–O₂CC₃F₇)₄]C₃F₇
[Cu₂(C₂F₅C(=NH)NH₂)₂(µ–O₂CC₄F₉)₄]C₄F₉

Formation of Imidoyl Fluoride (B91410) Intermediates from Perfluorinated Amidine Precursors

While specific studies on the formation of imidoyl fluoride intermediates directly from this compound are not extensively documented, the general reactivity of perfluorinated compounds suggests that such intermediates are plausible. Imidoyl fluorides are valuable synthetic precursors for a variety of nitrogen-containing compounds. The presence of the electron-withdrawing pentafluoropropyl group in this compound would significantly influence the electron density on the amidine functional group, potentially facilitating transformations that lead to imidoyl fluoride intermediates under specific reaction conditions.

Hydrolysis Behavior of Fluorinated Amidine Systems

The hydrolysis of amidines, which are generally more basic than amides, can occur under both acidic and alkaline conditions. The presence of a highly electronegative pentafluoropropyl group is expected to significantly impact the hydrolysis of this compound. This electron-withdrawing group reduces the basicity of the nitrogen atoms, making protonation more difficult.

Under acidic conditions, the hydrolysis of amides is catalyzed by the protonation of the carbonyl oxygen, which is not present in amidines. For amidines, protonation would occur at one of the nitrogen atoms. The subsequent nucleophilic attack by water would be influenced by the electron-deficient nature of the carbon atom in the C=N bond, which is enhanced by the pentafluoropropyl group.

Impact of Fluorination on Amidine Reactivity and Basicity

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. In the case of this compound, the presence of the C₂F₅ group has a profound impact on the basicity and reactivity of the amidine moiety.

Basicity: Amidines are known to be strong organic bases due to the resonance stabilization of their protonated form, the amidinium ion. However, the strongly electron-withdrawing nature of the pentafluoropropyl group significantly reduces the electron density on the nitrogen atoms. This inductive effect decreases the availability of the lone pair of electrons on the nitrogen atoms for protonation, thereby making this compound a much weaker base compared to its non-fluorinated counterparts.

Advanced Research Directions and Future Perspectives

Design of Novel Pentafluoropropylamidine-Based Precursors for Nanomaterial Synthesis

The synthesis of advanced nanomaterials often relies on molecular precursors that can be deposited through methods like Chemical Vapor Deposition (CVD). Perfluorinated ligands are known to enhance the volatility and thermal stability of metal complexes, making them excellent candidates for such precursors.

Recent research has demonstrated the successful synthesis of volatile copper(II) complexes using a related perfluorinated amidine, heptafluorobutanamidine (C2F5C(=NH)NH2), in conjunction with perfluorinated carboxylates. nih.gov These dinuclear copper(II) compounds, with the general formula [Cu2(Amidine)2(O2CRF)4], show promise as precursors for depositing copper nanostructures, which have applications in electronics and catalysis. nih.gov

Future research could extend this concept to this compound. By reacting this compound with various metal salts (e.g., copper, cobalt, iron), a new class of volatile metal-organic precursors could be developed. The objective would be to synthesize air-stable, volatile compounds that can be used in CVD or Focused Electron Beam Induced Deposition (FEBID) to create high-purity metallic or metal oxide nanoparticles, thin films, or other nanostructures. The thermal properties of these novel precursors would need to be thoroughly characterized to determine their suitability for deposition processes.

Table 1: Potential this compound-Based Precursors and Target Nanomaterials

Metal SourcePotential Precursor Complex FormulaTarget NanomaterialPotential Application
Copper(II) Acetate[Cu₂(C₃F₅H₃N₂)₂(O₂CCH₃)₄]Copper (Cu) NanoparticlesElectronics, Catalysis
Cobalt(II) Chloride[Co(C₃F₅H₃N₂)₂Cl₂]Cobalt Oxide (Co₃O₄)Energy Storage, Catalysis
Iron(III) Chloride[Fe(C₃F₅H₃N₂)₃Cl₃]Iron Oxide (Fe₂O₃)Magnetic Storage, Biomedicine

Exploration of this compound in Other Catalytic or Sensing Applications

The unique electronic properties imparted by the pentafluoropropyl group, combined with the coordination chemistry of the amidine moiety, suggest that this compound could be a valuable ligand in catalysis and as a recognition element in chemical sensors.

Catalytic Applications: Amidines are known to form stable complexes with a variety of transition metals, which are active in catalysis. The strong electron-withdrawing nature of the pentafluoropropyl group can significantly influence the electronic environment of the metal center, potentially enhancing catalytic activity or altering selectivity in reactions such as hydrogenations, cross-couplings, or polymerizations. Research in this area would involve synthesizing novel transition metal complexes with this compound as a ligand and screening their performance in various catalytic transformations.

Sensing Applications: The development of sensors for per- and polyfluoroalkyl substances (PFAS) is a critical area of environmental science. acs.org this compound itself, or receptors functionalized with it, could be explored for the selective detection of other PFAS in water. The fluorinated chain could participate in "fluorous-fluorous" interactions with other fluorinated analytes, while the amidine group provides a site for hydrogen bonding or coordination. acs.org Future work could focus on integrating this compound into optical or electrochemical sensor platforms to create new analytical devices for environmental monitoring. acs.org

Computational Modeling for Predictive Synthesis and Application Outcomes

Computational chemistry offers powerful tools to predict the properties and reactivity of new molecules, saving significant time and resources in the laboratory. acs.org For this compound, computational modeling can be applied in several key areas.

Predictive Synthesis: Density Functional Theory (DFT) can be used to model the synthesis of this compound-based metal complexes. As demonstrated with related perfluorinated amidine-copper complexes, DFT calculations can predict the most stable coordination modes of the amidine ligand (e.g., coordination through the imine vs. the amine nitrogen). nih.gov These calculations can also predict the infrared spectra of the resulting complexes, aiding in their experimental characterization. nih.gov

Application Outcomes: Molecular dynamics (MD) simulations could be employed to study the interaction of this compound-based receptors with target analytes in sensing applications. mdpi.com For instance, simulations could predict the binding affinity and selectivity of a sensor functionalized with this amidine for various PFAS molecules. mdpi.com In catalysis, computational models can help elucidate reaction mechanisms and predict how the electronic properties of the this compound ligand would affect the activation energies and outcomes of catalytic cycles.

Table 2: Application of Computational Methods to this compound Research

Computational MethodResearch QuestionPredicted Outcome
Density Functional Theory (DFT)What is the most stable structure of a metal-pentafluoropropylamidine complex?Optimized molecular geometry, bond energies, coordination preferences. nih.gov
Time-Dependent DFT (TD-DFT)What are the electronic and optical properties of the compound for sensing?UV-Vis absorption spectra, electronic transitions.
Molecular Dynamics (MD)How does a this compound-based sensor bind to target molecules?Binding free energies, interaction modes, selectivity. mdpi.com

Environmental and Safety Considerations in the Research and Development of Perfluorinated Amidines

This compound belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are recognized as persistent environmental contaminants. nih.govnih.gov The carbon-fluorine bond is exceptionally strong, making these compounds highly resistant to natural degradation processes. nih.gov

Environmental Persistence and Bioaccumulation: Like other PFAS, perfluorinated amidines are expected to be highly persistent in the environment. nih.gov If released, they could accumulate in water, soil, and living organisms. Research is needed to assess the environmental fate and transport of this compound, including its potential to break down into other persistent PFAS compounds like perfluoropropanoic acid (PFPrA).

Toxicity and Safety: While specific toxicity data for this compound is not available, many PFAS compounds have been linked to adverse health effects. nih.gov Therefore, all research and development involving this compound must be conducted with stringent safety protocols to prevent human exposure and environmental release. This includes using appropriate personal protective equipment, working in well-ventilated areas, and employing containment strategies to manage all waste streams. Future research should include toxicological studies to understand the potential health risks associated with this specific perfluorinated amidine.

Q & A

Q. What are the established synthetic methodologies for pentafluoropropylamidine, and how can its purity be validated in laboratory settings?

this compound (C₂F₅C(=NH)NH₂) is typically synthesized via nucleophilic substitution or condensation reactions involving perfluorinated precursors under anhydrous conditions. A documented method involves reacting copper(II) carboxylates with this compound in acetonitrile under argon, yielding air-stable complexes . To validate purity, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹⁹F and ¹H spectra to confirm structural integrity.
  • Infrared (IR) Spectroscopy : Identify characteristic N–H and C=N stretches (e.g., 3300–3500 cm⁻¹ for N–H).
  • Elemental Analysis : Verify stoichiometric ratios of C, H, N, and F .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

Q. What safety precautions are critical when handling this compound in experimental workflows?

While specific safety data for this compound is limited, analogous perfluorinated compounds require:

  • Controlled Environments : Use fume hoods and inert atmospheres (argon/glove boxes) to prevent hydrolysis or oxidation .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, lab coats, and goggles.
  • Ventilation : Ensure adequate airflow to avoid inhalation of volatile byproducts.
  • Emergency Protocols : Neutralize spills with dry sorbents (e.g., vermiculite) and consult safety data sheets (SDS) for related perfluorinated amines .

Q. How should researchers design experiments to study this compound’s reactivity with transition metals?

Key considerations include:

  • Ligand-to-Metal Ratio : Optimize stoichiometry (e.g., 1:2 amidine-to-copper ratios) to avoid side products .
  • Solvent Selection : Use anhydrous acetonitrile or THF to prevent ligand decomposition.
  • Reaction Monitoring : Track progress via UV-Vis spectroscopy for color changes (e.g., dark-blue solutions indicate Cu(II) complex formation) .
  • Post-Synthesis Analysis : Isolate products via reduced-pressure evaporation and characterize using XRD (if crystalline) or TGA for thermal stability .

Advanced Research Questions

Q. What experimental challenges arise in reproducing this compound-based coordination complexes, and how can they be mitigated?

Common issues and solutions:

  • Variable Yields (66–83%) : Optimize reaction time (≥24 hours) and solvent purity to enhance reproducibility .
  • Hygroscopicity : Store compounds in desiccators with P₂O₅ to prevent moisture uptake.
  • Crystallization Difficulties : Use slow diffusion of hexane into acetonitrile solutions to obtain X-ray-quality crystals .
  • Spectroscopic Ambiguities : Cross-validate data with DFT calculations to resolve overlapping peaks in NMR/IR spectra .

Q. How can contradictions in reported physicochemical properties of this compound derivatives be resolved?

Contradictions often stem from:

  • Methodological Variability : Standardize synthetic protocols (e.g., inert atmosphere, reagent grades) across studies .
  • Instrumental Limitations : Compare data from high-resolution techniques (e.g., synchrotron XRD vs. lab-source XRD).
  • Statistical Rigor : Report mean ± standard deviation for triplicate measurements and use ANOVA to assess significance (p < 0.05) .

Q. What advanced computational methods are suitable for predicting this compound’s electronic structure and reactivity?

Recommended approaches:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on ligand-metal binding kinetics.
  • QSPR Models : Correlate substituent effects (e.g., fluorine position) with redox potentials .

Methodological Guidelines

Q. How should researchers structure a manuscript reporting novel this compound complexes?

Follow journal-specific guidelines (e.g., Pharmaceutical Research):

  • Abstract : Highlight novelty (e.g., "First Cu(II) complexes with this compound ligands").
  • Methods : Detail synthetic steps, instrumentation (manufacturer/location), and statistical tests .
  • Tables/Figures : Use SI units, avoid excessive subheadings, and ensure self-explanatory captions (e.g., Table I: Yield vs. solvent polarity) .
  • Ethical Compliance : Disclose safety protocols and institutional approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.